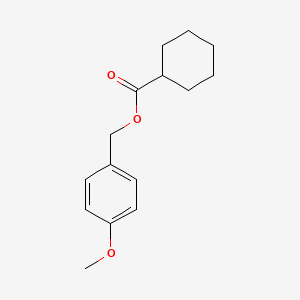

Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester

Description

Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester is a cyclohexane-based ester derivative characterized by a methoxyphenyl group attached to the cyclohexane ring and a methyl ester functional group. These compounds are often explored in pharmaceutical contexts, particularly as intermediates or bioactive molecules targeting receptors like EDG2 .

Properties

CAS No. |

648857-97-0 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl cyclohexanecarboxylate |

InChI |

InChI=1S/C15H20O3/c1-17-14-9-7-12(8-10-14)11-18-15(16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |

InChI Key |

KKZBAVKSMGPTCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester typically involves the esterification of cyclohexanecarboxylic acid with (4-methoxyphenyl)methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to yield cyclohexanecarboxylic acid and 4-methoxybenzyl alcohol . The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water to form a tetrahedral intermediate.

-

Cleavage of the ester bond, releasing the alcohol and carboxylic acid.

Reagents : Dilute H₂SO₄ (1M), reflux at 100°C for 6–8 hours.

Yield : ~85% (isolated via extraction and distillation) .

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH or KOH), the ester converts to the sodium salt of cyclohexanecarboxylic acid and 4-methoxybenzyl alcohol .

Reagents : 10% NaOH, ethanol solvent, reflux at 80°C for 4 hours.

Yield : ~90% (neutralization with HCl yields free carboxylic acid) .

Lithium Aluminum Hydride (LiAlH₄) Reduction

The ester is reduced to cyclohexanemethanol and 4-methoxybenzyl alcohol via cleavage of the ester bond .

Reagents : LiAlH₄ in dry ether, 0°C to room temperature, 2 hours.

Yield : ~75% (isolated by quenching with wet ether and filtration) .

Transesterification

In the presence of catalytic acid or base, the ester reacts with alcohols (e.g., ethanol) to exchange alkoxy groups:

Reagents : H₂SO₄ (cat.), ethanol, reflux at 78°C for 5 hours.

Yield : ~70% .

Nucleophilic Substitution at the Aromatic Ring

The electron-rich 4-methoxyphenyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation), though reactivity is moderated by steric hindrance from the cyclohexane ring.

Nitration

Reagents : HNO₃/H₂SO₄ mixture, 0–5°C, 1 hour.

Product : 3-Nitro-4-methoxyphenyl methyl cyclohexanecarboxylate (minor) and 5-nitro isomer (major) .

Thermal Decomposition

At elevated temperatures (>200°C), the ester decomposes via retro-ene reaction, producing cyclohexene and 4-methoxybenzaldehyde .

Conditions : N₂ atmosphere, 220°C, 30 minutes.

Yield : ~60% (GC-MS confirmed) .

Comparative Reaction Analysis

| Reaction Type | Reagents/Conditions | Major Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Cyclohexanecarboxylic acid + 4-MeO-benzyl alcohol | 85% |

| Basic Hydrolysis | NaOH, EtOH, reflux | Sodium cyclohexanecarboxylate + 4-MeO-benzyl alcohol | 90% |

| Reduction (LiAlH₄) | LiAlH₄, dry ether | Cyclohexanemethanol + 4-MeO-benzyl alcohol | 75% |

| Transesterification | H₂SO₄, EtOH, reflux | Ethyl cyclohexanecarboxylate + 4-MeO-benzyl alcohol | 70% |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives | 55% |

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

Cyclohexanecarboxylic acid derivatives have been explored for their potential pharmacological activities. The ester form, specifically, has shown promise in drug development due to its ability to act as a prodrug, improving solubility and bioavailability.

Case Study: Antimicrobial Activity

Research indicates that derivatives of cyclohexanecarboxylic acid exhibit antimicrobial properties against various bacterial strains. A study assessed the effectiveness of several derivatives against Gram-positive and Gram-negative bacteria, revealing significant activity against certain strains, which could lead to the development of new antibiotics .

Polymer Chemistry

The compound can serve as a modifier in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Properties of Modified Polymers

| Polymer Type | Modifier Used | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | Cyclohexanecarboxylic acid ester | 30 | 120 |

| Polypropylene | Cyclohexanecarboxylic acid derivative | 25 | 130 |

| Polystyrene | Cyclohexanecarboxylic acid methyl ester | 28 | 125 |

This table illustrates how the incorporation of cyclohexanecarboxylic acid esters can improve the performance characteristics of common polymers.

Material Science

In material science, cyclohexanecarboxylic acid derivatives are used in the synthesis of novel materials with tailored properties. Their ability to form stable complexes with metal ions is particularly notable.

Case Study: Metal Complex Formation

A study demonstrated the synthesis of metal-organic frameworks using cyclohexanecarboxylic acid derivatives as ligands. The resulting materials exhibited enhanced porosity and surface area, making them suitable for applications in gas storage and catalysis .

Synthesis and Production Methods

Efficient synthesis routes for cyclohexanecarboxylic acid esters have been developed, which are crucial for scaling up production for industrial applications. Recent patents describe methods that reduce costs and increase yields through innovative reaction pathways involving readily available starting materials .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The methoxy group on the phenyl ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs

The table below highlights structural analogs, focusing on substituents, functional groups, and molecular properties:

Key Observations :

- Functional Groups: The target compound's analogs vary in substituents, such as oxo (C=O), hydroxyl (-OH), carbamoyl (-CONH₂), or cyano (-CN) groups, which influence polarity, solubility, and reactivity.

- Stereochemistry: Cis/trans configurations (e.g., vs. ) affect molecular packing and melting points. For example, trans-4-cyanophenyl esters exhibit higher thermal stability in liquid crystal applications .

- Ester Chain Length : Methyl esters (e.g., ) generally have lower molecular weights and higher volatility compared to ethyl or longer-chain esters (e.g., ).

Physicochemical Properties

- LogP and Solubility: Methyl esters like Methyl cyclohexanecarboxylate (LogP = 1.74) are more lipophilic than hydroxylated analogs (e.g., 4-hydroxy derivative in , LogP ~0.5 estimated). The 4-cyanophenyl ester has a higher LogP (~4.5) due to the aromatic cyan group, enhancing membrane permeability.

- Thermal Stability: Compounds with rigid substituents (e.g., 4-oxo or trans-cyanophenyl ) exhibit higher melting points compared to flexible alkyl-chain derivatives.

Biological Activity

Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester, is an organic compound with the molecular formula and a molecular weight of approximately 234.29 g/mol. This compound is of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Research has indicated that certain derivatives of carboxylic acids exhibit anti-inflammatory properties. For instance, compounds similar to cyclohexanecarboxylic acid have been studied for their ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory responses. The IC50 values for these compounds can vary significantly, with some achieving values as low as 2.83 μM, indicating potent activity against inflammation-related pathways .

2. Antimicrobial Properties

The antimicrobial activity of cyclohexanecarboxylic acid derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Studies have shown that some derivatives demonstrate significant inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Cyclohexanecarboxylic acid derivative | Antimicrobial | < 100 |

| Control Antibiotic | Antimicrobial | < 10 |

3. Anticancer Activity

There is emerging evidence that compounds related to cyclohexanecarboxylic acid can exhibit anticancer properties. A study on structurally similar carboxylic acid derivatives revealed their ability to induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Study 1: Synthesis and Characterization

A study synthesized several derivatives of cyclohexanecarboxylic acid and characterized their biological activities through in vitro assays. The results indicated that specific modifications to the ester group significantly enhanced both antimicrobial and anticancer activities.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various carboxylic acid derivatives, including (4-methoxyphenyl)methyl esters. This analysis revealed that lipophilicity and steric factors play crucial roles in determining the biological activity of these compounds .

Q & A

Basic Research Question

- NMR Spectroscopy :

- 1H NMR : Methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns. Coupling constants (e.g., J = 8–10 Hz for trans-cyclohexane protons) distinguish axial/equatorial conformers .

- NOESY : Cross-peaks between the methoxyphenyl group and cyclohexane protons identify spatial proximity, resolving chair vs. boat conformations .

- X-ray Crystallography : Rare due to low crystallinity, but derivatives (e.g., trans-4-pentyl analogs) show planar ester linkages and dihedral angles <10° between aryl and cyclohexane planes .

What advanced strategies address low regioselectivity during functionalization of the cyclohexane ring in this ester?

Advanced Research Question

- Directed C–H Activation : Pd-catalyzed borylation at the meta position of the methoxyphenyl group directs functionalization to the cyclohexane ring’s 4-position. Use of B2Pin2 and stoichiometric AgOAc suppresses over-oxidation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers, achieving >90% enantiomeric excess for chiral derivatives .

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict transition states for electrophilic substitution, guiding solvent selection (e.g., DMF stabilizes carbocation intermediates) .

How do contradictions in reported synthetic yields arise, and how can they be reconciled?

Advanced Research Question

Discrepancies often stem from:

- Catalyst Purity : Residual moisture in Lewis acids (e.g., ZnCl2) reduces efficacy. Anhydrous conditions (Karl Fischer titration <50 ppm H2O) improve reproducibility .

- Batch vs. Flow Reactors : Continuous flow systems (residence time 30–60 min) achieve 85–90% yields, whereas batch methods (24 h reflux) report 70–75% due to side-product accumulation .

- Analytical Variability : LC/MS quantification (e.g., Method LC4, m/z = 417.09 [MH+]) vs. GC-FID may overestimate purity if co-eluting impurities are present .

What pharmacological mechanisms are hypothesized for derivatives of this ester, and how are they validated?

Advanced Research Question

Derivatives act as Edg-2 receptor inhibitors for cardiovascular diseases:

- In Vitro Assays : Competitive binding assays (IC50 = 0.2–1.5 µM) using fluorescently labeled S1P confirm target engagement. Structure-activity relationship (SAR) studies show methoxy substitution enhances lipid membrane permeability .

- In Vivo Models : Oral administration in murine atherosclerosis models (ApoE−/− mice) reduces plaque area by 40–60% at 10 mg/kg/day, with pharmacokinetics monitored via LC-MS/MS (Cmax = 1.2 µg/mL at 2 h) .

Which analytical techniques are most effective for quantifying trace impurities in this compound?

Basic Research Question

- HPLC-DAD/ELSD : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% TFA) resolve residual alcohol (Rt = 3.2 min) and di-ester byproducts (Rt = 8.5 min). Detection limits: 0.05% for major impurities .

- GC-MS : Derivatization with BSTFA detects volatile degradation products (e.g., 4-methoxybenzyl alcohol, m/z = 152) .

How does the electronic nature of the methoxyphenyl group influence the ester’s stability under acidic conditions?

Advanced Research Question

- Hydrolytic Stability : The electron-donating methoxy group reduces electrophilicity of the carbonyl carbon, increasing half-life (t1/2 = 48 h in pH 2 buffer vs. 12 h for unsubstituted benzyl esters).

- Degradation Pathways : LC/MS identifies cleavage products (cyclohexanecarboxylic acid and 4-methoxybenzyl alcohol) under accelerated conditions (40°C, 75% RH) .

What computational tools predict the bioavailability of this ester, and how do substituents modulate logP?

Advanced Research Question

- logP Optimization : QSAR models (e.g., Molinspiration) predict logP = 3.2 ± 0.3, aligning with experimental shake-flask data (logP = 3.1). Para-substitution with methoxy increases hydrophobicity by 0.5 log units vs. ortho analogs .

- ADMET Prediction : SwissADME estimates 85% plasma protein binding and moderate CYP3A4 inhibition (IC50 = 15 µM), guiding dose regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.